1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile
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Overview
Description
1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile is an organic compound with the molecular formula C16H16N4 It is known for its unique structure, which includes an imidazole ring substituted with a tert-butylphenyl group and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of 4-tert-butylbenzyl chloride with imidazole-4,5-dicarbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of amides or other substituted imidazole derivatives.
Scientific Research Applications
1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol
- 4-tert-Butylphenyl-(1-methyl-2-pyrrolyl)methanol
Uniqueness
1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile is unique due to its combination of an imidazole ring with two nitrile groups and a tert-butylphenyl substituent. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]imidazole-4,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-16(2,3)13-6-4-12(5-7-13)10-20-11-19-14(8-17)15(20)9-18/h4-7,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVLJIRBIVUBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC(=C2C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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